molecular formula C11H15Cl2N3 B1450552 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride CAS No. 1820647-28-6

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride

Cat. No.: B1450552
CAS No.: 1820647-28-6
M. Wt: 260.16 g/mol
InChI Key: GIGVQPSJEXMKPL-UHFFFAOYSA-N
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Description

These compounds contain a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond . This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride has a wide range of applications in scientific research:

Future Directions

Imidazole compounds have a broad range of chemical and biological properties, making them important synthons in the development of new drugs . Therefore, future research may focus on exploring the potential applications of “1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride” in various fields, including medicine and pharmacology.

Preparation Methods

The synthesis of 1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride typically involves the reaction of 4-(1H-imidazol-1-yl)aniline with an appropriate alkylating agent under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

1-[4-(1H-Imidazol-1-yl)phenyl]ethanamine dihydrochloride can be compared with other phenylimidazole derivatives, such as:

  • 4-(1H-Imidazol-1-yl)phenol
  • 1-(3-Aminopropyl)imidazole
  • 4-(1H-Imidazol-1-yl)benzaldehyde

These compounds share similar structural features but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine group, which can influence its binding properties and overall functionality .

Properties

IUPAC Name

1-(4-imidazol-1-ylphenyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3.2ClH/c1-9(12)10-2-4-11(5-3-10)14-7-6-13-8-14;;/h2-9H,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIGVQPSJEXMKPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2C=CN=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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